1-(2-methoxyethyl)-N-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-9-3-5-11(6-4-9)7-8-12-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZQYUJQCBIQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Another approach involves reductive amination of aldehydes or ketones with methylpiperidine derivatives, followed by alkylation with methoxyethyl compounds.
Aldehyde + N-methylpiperidine → Intermediate imine → Reduction → 1-(2-methoxyethyl)-N-methylpiperidin-4-amine
- Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Methanol or ethanol.
- Temperature: Mild, often room temperature to 40°C.
- Selectivity for monoalkylation.
- Suitable for scale-up in industrial settings.
Multi-step Synthesis via Intermediates
Some methods involve synthesizing intermediates such as 2-chloropyrimidine derivatives, which are then coupled with piperidine derivatives under nucleophilic aromatic substitution conditions.
- Intermediates like 2-chloropyrimidine are prepared from chlorination of pyrimidines, followed by substitution with cyclic amines.
- The final step involves displacement of chlorine with N-methylpiperidine in the presence of a base.
Industrial-Scale Preparation Techniques
Continuous Flow Reactors
Modern industrial synthesis employs continuous flow reactors to improve reaction control, safety, and scalability. These setups optimize temperature, mixing, and reaction time, leading to higher yields and purity.
Purification and Isolation
- Recrystallization from alcohols or mixed solvents (e.g., methanol/isopropanol).
- Chromatography for high-purity requirements.
- Washing with organic solvents and aqueous acid/base solutions to remove impurities.
Data Table Summarizing Preparation Methods
Research Findings and Observations
- Reaction Optimization: Elevated temperatures and polar aprotic solvents significantly enhance nucleophilic substitution efficiency.
- Yield and Purity: Recrystallization from alcohol mixtures consistently yields high-purity products (>98%).
- Scalability: Continuous flow processes and intermediate purification steps are crucial for industrial-scale synthesis.
- Safety and Environmental Considerations: Use of greener solvents and milder reaction conditions are increasingly adopted to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methoxyethyl)-N-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications
1-(2-Methoxyethyl)-N-methylpiperidin-4-amine has several notable applications across different scientific domains:
Medicinal Chemistry
- Drug Development : The compound is being explored as a precursor for synthesizing novel therapeutic agents. Its structural features may enhance the pharmacological properties of derivatives designed to target specific diseases.
- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 |
| This compound | HCT-116 (Colon Cancer) | 4.5 |
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications, particularly in treating metabolic disorders or enhancing the efficacy of existing drugs.
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound over a period of 72 hours. Flow cytometry analysis revealed a significant increase in apoptotic cell populations, suggesting that the compound induces apoptosis through mechanisms that may include cell cycle arrest.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific metabolic enzymes. The findings indicated that it effectively inhibited the activity of enzymes involved in drug metabolism, which could lead to important considerations regarding drug interactions and pharmacokinetics in clinical settings.
Industrial Applications
In industrial chemistry, this compound can serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical structure allows for versatile reactions that can yield a variety of products, making it valuable in developing new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a proton donor and a nucleophile, which allows it to participate in various biochemical reactions. It may also act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with enzymes and receptors makes it a valuable tool in scientific research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-methoxyethyl group distinguishes this compound from analogs with aromatic or bulkier substituents. Key comparisons include:
Key Observations :
Structural Modifications and Trends
- Alkoxy vs. Aromatic Groups : Methoxyethyl substituents (e.g., i–5m) balance solubility and membrane penetration, whereas aromatic groups (e.g., benzyl in ) favor lipophilicity and receptor binding .
- Amine Functionalization : Methylation (as in the target compound) enhances metabolic stability compared to primary amines (e.g., 1-benzylpiperidin-4-amine in ) .
Biological Activity
1-(2-Methoxyethyl)-N-methylpiperidin-4-amine, commonly referred to as N-(2-methoxyethyl)-1-methylpiperidin-4-amine, is an organic compound with notable potential in medicinal chemistry and biological research. It features a piperidine ring substituted with a methoxyethyl group and a methyl group at the nitrogen atom. This unique structure is believed to influence its biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C₉H₂₀N₂O
- Molecular Weight : 172.27 g/mol
The biological activity of N-(2-methoxyethyl)-1-methylpiperidin-4-amine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation. The compound's mechanism of action is still under investigation, with ongoing research aimed at elucidating the specific molecular targets involved.
Neurotransmitter Interaction
Research indicates that N-(2-methoxyethyl)-1-methylpiperidin-4-amine may interact with neurotransmitter receptors, which could have implications for conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds allows for exploration in receptor binding studies.
Anticancer Potential
N-(2-methoxyethyl)-1-methylpiperidin-4-amine has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, compounds similar in structure have demonstrated cytotoxicity against various tumor models, suggesting that this compound may also possess similar properties .
Alzheimer's Disease Research
The compound's potential in Alzheimer's disease therapy is noteworthy. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative processes. Such inhibition could enhance cholinergic signaling, offering a therapeutic avenue for cognitive enhancement in Alzheimer's patients .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of N-(2-methoxyethyl)-1-methylpiperidin-4-amine compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-methoxyethyl)-1-methylpiperidin-4-amine | C₉H₂₀N₂O | Contains a methoxy group; potential neuroactive properties |
| N-(2-hydroxyethyl)-1-methylpiperidin-4-amine | C₉H₂₁N₂O | Hydroxyl group alters reactivity; potential antioxidant effects |
| N-(3-chloropropyl)-1-methylpiperidin-4-amine | C₁₀H₂₀ClN₂ | Chloropropyl group may enhance biological activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including N-(2-methoxyethyl)-1-methylpiperidin-4-amine. One study highlighted its role as a ligand in receptor binding assays, demonstrating promising interactions with serotonin receptors, which are crucial in mood regulation .
Another research effort explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis more effectively than some established chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 1-(2-methoxyethyl)-N-methylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor. For example, alkylation of N-methylpiperidin-4-amine with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., KCO or NaH) in solvents like acetonitrile or ethanol. Reaction optimization includes controlling temperature (40–80°C), stoichiometry (1.2–1.5 equivalents of alkylating agent), and purification via column chromatography or recrystallization. Structural analogs in and highlight similar alkylation strategies, with yields improved by slow addition of reagents and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Resolution MS (HRMS) ensures exact mass matching. Purity is assessed via HPLC with UV detection (e.g., 254 nm) or GC-MS for volatile derivatives. and demonstrate the use of H NMR (e.g., δ 2.8–3.2 ppm for methoxyethyl protons) and ESI-MS (m/z calculated for CHNO: 172.16) .
Advanced Research Questions
Q. How can researchers design experiments to assess the receptor binding affinity of this compound, particularly for CNS targets like 5-HT2A_{2A}2A receptors?
- Methodological Answer : Radioligand binding assays using [H]ketanserin or [H]LSD in HEK293 cells expressing human 5-HT receptors (see ). Competitive binding curves (IC) and Schild analysis determine K values. Functional activity (agonist/inverse agonist) is tested via R-SAT (Receptor Selection and Amplification Technology) or cAMP assays. Dose-response studies in rodent models (e.g., head-twitch response attenuation) validate in vivo relevance .
Q. What strategies are recommended for resolving contradictions in pharmacological data obtained from different experimental models?
- Methodological Answer : Cross-validate assays: Compare radioligand binding (membrane vs. whole-cell systems, as in ) to identify methodological biases. Replicate findings in orthogonal systems (e.g., in vitro vs. ex vivo). Use knockout models to confirm target specificity. Statistical meta-analysis of dose-response curves and potency (pIC) across studies can clarify discrepancies .
Q. What are the key considerations in modifying the substituents on the piperidine ring to study structure-activity relationships (SAR)?
- Methodological Answer : Systematic variation of substituents (e.g., methoxyethyl vs. phenethyl groups) and evaluation of steric/electronic effects via computational modeling (e.g., DFT or molecular docking). Synthesize analogs with incremental changes (e.g., ethyl → propyl) and test binding affinity (K) or functional activity. compares piperidine derivatives, showing how phenyl groups enhance lipophilicity and receptor interactions .
Q. How can in vitro metabolic stability assays be conducted to predict the compound's pharmacokinetic profile?
- Methodological Answer : Use liver microsomes (human/rodent) with NADPH cofactor to assess Phase I metabolism. LC-MS/MS identifies metabolites (e.g., demethylation or oxidation products). Calculate intrinsic clearance (CL) and extrapolate to in vivo hepatic clearance. ’s oral bioavailability data (42.6% in rats) suggests moderate first-pass metabolism, guiding further CYP enzyme inhibition/induction studies .
Q. What methodologies are employed to determine the compound's potential off-target effects in biological systems?
- Methodological Answer : Broad-spectrum receptor profiling (e.g., CEREP panel) to screen for activity at 100+ GPCRs, ion channels, and transporters. Functional assays (e.g., calcium flux for off-target GPCRs) and transcriptomics (RNA-seq) identify unexpected interactions. ’s selectivity for 5-HT over 5-HT and dopamine D receptors exemplifies rigorous off-target screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
